2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)
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Overview
Description
2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) is a chemical compound known for its unique structure and properties This compound features a triazene group linked to a methoxyphenyl group and two ethan-1-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) typically involves the reaction of 4-methoxyphenylhydrazine with ethylene glycol under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the triazene linkage. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and maintained for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide
- 2,2’-[(1E,1’E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl)]bis(6-bromoquinoline)
Uniqueness
2,2’-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxyphenyl and triazene moieties contribute to its versatility in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
78002-80-9 |
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Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[(4-methoxyphenyl)diazenyl]amino]ethanol |
InChI |
InChI=1S/C11H17N3O3/c1-17-11-4-2-10(3-5-11)12-13-14(6-8-15)7-9-16/h2-5,15-16H,6-9H2,1H3 |
InChI Key |
RDJNQWYUYORHFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NN(CCO)CCO |
Origin of Product |
United States |
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